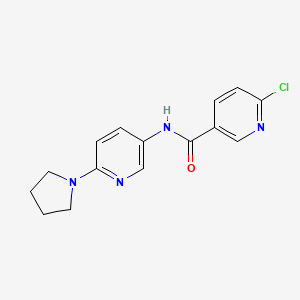

6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide

Description

6-Chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is a pyridine-based carboxamide derivative characterized by a chloro substituent at position 6 of the pyridine ring and a pyrrolidine-substituted pyridinyl group attached via an amide bond.

Properties

IUPAC Name |

6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN4O/c16-13-5-3-11(9-17-13)15(21)19-12-4-6-14(18-10-12)20-7-1-2-8-20/h3-6,9-10H,1-2,7-8H2,(H,19,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZKCSHQDWYOJOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=NC=C(C=C2)NC(=O)C3=CN=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-Chloronicotinic Acid

6-Chloronicotinic acid (C6H4ClNO2) serves as the foundational building block. Commercial availability simplifies procurement, but laboratory-scale synthesis follows:

Method A: Direct Chlorination

Nicotinic acid undergoes electrophilic chlorination using Cl2 or SO2Cl2 in the presence of Lewis acids (e.g., FeCl3) at 80–100°C. The reaction favors substitution at the 6-position due to electronic and steric effects, yielding 6-chloronicotinic acid in 65–75% purity.

Method B: Hydrolysis of 6-Chloronicotinonitrile

6-Chloronicotinonitrile is hydrolyzed under acidic (H2SO4/H2O) or basic (NaOH/H2O2) conditions, achieving >90% conversion. This method avoids harsh chlorination conditions but requires nitrile precursors.

Activation to 6-Chloronicotinoyl Chloride

Conversion to the acyl chloride facilitates amide coupling:

- Thionyl Chloride (SOCl2) Method :

- Oxalyl Chloride ((COCl)2) Method :

Synthesis of 6-Pyrrolidin-1-ylpyridin-3-amine

Nucleophilic Aromatic Substitution (NAS)

Substrate : 6-Chloro-3-nitropyridine

Reagents : Pyrrolidine (2 eq), K2CO3 (3 eq), DMF, 80°C, 12–24 hours.

Mechanism : The nitro group meta-directs chlorine substitution by pyrrolidine.

Yield : 70–85% after column chromatography.

Reduction of Nitro Group

Catalytic Hydrogenation :

- 6-Pyrrolidin-1-yl-3-nitropyridine (1 eq), H2 (1 atm), 10% Pd/C (5 wt%), ethanol, 25°C, 6 hours.

- Yield: 90–95%.

Chemical Reduction : - Fe/HCl or SnCl2/HCl in aqueous ethanol.

- Lower yields (60–70%) due to over-reduction risks.

Amide Bond Formation

Acyl Chloride Route

Procedure :

Coupling Reagent-Assisted Synthesis

EDCI/HOBt System :

- 6-Chloronicotinic acid (1 eq), EDCI (1.2 eq), HOBt (1.2 eq), DMF, 0°C to room temperature.

- Amine (1 eq) added after 30 minutes, stirred for 24 hours.

Yield : 80–90% with >95% purity.

Optimization and Challenges

Solvent and Base Selection

| Parameter | Acyl Chloride Route | Coupling Reagent Route |

|---|---|---|

| Solvent | DCM, THF | DMF, DMSO |

| Base | Et3N, pyridine | DIEA |

| Reaction Time | 12–16 hours | 24–48 hours |

| Purity | 90–95% | 95–99% |

Key Observations :

Byproduct Mitigation

- Hydrolysis of Acyl Chloride : Rapid amine addition at 0°C reduces water exposure.

- O- vs. N-Acylation : Steric hindrance from the pyrrolidine group favors N-acylation.

Analytical Characterization

Spectroscopic Data

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

Oxidation: : The chloro group can be oxidized to form a chloro derivative.

Reduction: : The pyridine ring can be reduced to form a pyridine derivative.

Substitution: : The pyrrolidinyl group can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: : Nucleophiles such as amines and alcohols can be used for substitution reactions.

Major Products Formed

Oxidation: : Chloro derivatives such as 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide oxide.

Reduction: : Reduced pyridine derivatives.

Substitution: : Substituted pyrrolidinyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide can be used to study protein interactions and enzyme activities. Its ability to bind to specific molecular targets makes it a useful tool in biochemical assays.

Medicine

In the medical field, this compound has potential applications in drug discovery and development. It can be used as a lead compound for the design of new therapeutic agents targeting various diseases.

Industry

In industry, this compound can be used in the production of agrochemicals, dyes, and other chemical products. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism by which 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through experimental studies.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The target compound’s structural uniqueness lies in its dual pyridine system and pyrrolidine substitution. Below is a comparison with analogues from the evidence:

Table 1: Key Structural and Spectral Features of Analogues

Key Observations :

- Substituent Flexibility: The target compound’s pyrrolidinyl-pyridinyl group contrasts with bulkier substituents in cyclopentaquinoline derivatives (), which exhibit higher melting points (>200°C) due to rigid fused-ring systems.

- Spectral Trends : IR peaks near 1650–1700 cm⁻¹ (amide C=O stretch) and aromatic proton signals (δ 8.8–8.9 ppm) are consistent across carboxamide derivatives.

Biological Activity

6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide, a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structure, which includes a chloro substituent and a pyrrolidine moiety, suggesting possible interactions with various biological targets.

Chemical Structure and Properties

The molecular formula of 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is with a molecular weight of approximately 288.75 g/mol. The presence of chlorine and nitrogen atoms in its structure indicates potential reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. Research indicates that compounds with similar structures often act as inhibitors or modulators of key biological pathways, including those involved in cancer progression and inflammation.

Anticancer Activity

Recent studies have shown that pyridine derivatives exhibit significant anticancer properties. For instance, compounds structurally related to 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide have demonstrated effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation.

Case Study:

In a study investigating the effects of pyridine derivatives on MDA-MB-231 breast cancer cells, it was found that these compounds can significantly reduce cell viability, suggesting their potential as therapeutic agents in breast cancer treatment .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound is also noteworthy. Pyridine-based carboxamides have been reported to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation pathways.

Table 1: Summary of Biological Activities

Pharmacokinetics

The pharmacokinetic profile of 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide is essential for understanding its efficacy and safety. Studies suggest that similar compounds exhibit favorable absorption, distribution, metabolism, and excretion (ADME) characteristics, which are crucial for their therapeutic application.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-chloro-N-(6-pyrrolidin-1-ylpyridin-3-yl)pyridine-3-carboxamide, and how can purity be optimized?

- Methodological Answer : Synthesis typically involves sequential functionalization of the pyridine core. A common approach includes:

Chlorination of pyridine derivatives using reagents like POCl₃ under controlled temperatures (60–80°C).

Amide coupling between 6-chloropyridine-3-carboxylic acid and 6-pyrrolidin-1-ylpyridin-3-amine via carbodiimide-mediated activation (e.g., EDCl/HOBt in DMF).

- Key Optimization Steps :

- Maintain anhydrous conditions during coupling to avoid hydrolysis.

- Purify intermediates via column chromatography (silica gel, eluent: EtOAc/hexane gradient).

- Confirm purity (>95%) using HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers should researchers prioritize?

- Methodological Answer :

- ¹H/¹³C NMR :

- Pyridine protons appear as distinct multiplets at δ 7.5–8.5 ppm.

- Pyrrolidine N–CH₂ groups show signals at δ 2.5–3.5 ppm.

- IR Spectroscopy :

- Amide C=O stretch at ~1650–1680 cm⁻¹.

- Aromatic C–Cl stretch near 550–650 cm⁻¹.

- Mass Spectrometry (HRMS) :

- Confirm molecular ion [M+H]⁺ with <2 ppm error .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data for this compound across studies?

- Methodological Answer :

- Standardize Assay Conditions :

- Use consistent cell lines (e.g., HEK293 for kinase inhibition assays) and control compounds.

- Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).

- Data Normalization :

- Normalize IC₅₀ values against positive/negative controls in each experiment.

- Address batch-to-batch variability by repeating synthesis and characterization for each study .

Q. What computational strategies are effective in predicting the reactivity of the pyrrolidine-pyridine hybrid system in this compound?

- Methodological Answer :

- DFT Calculations :

- Optimize geometry at the B3LYP/6-31G(d) level to assess electron density distribution.

- Identify nucleophilic sites (e.g., pyrrolidine nitrogen) for electrophilic substitution reactions.

- Reaction Path Search :

- Use quantum chemical software (e.g., GRRM17) to map potential reaction pathways and transition states.

- Validate predictions with kinetic studies (e.g., time-resolved NMR) .

Q. How should researchers design experiments to analyze contradictory solubility data in polar vs. nonpolar solvents?

- Methodological Answer :

- Solubility Profiling :

- Use shake-flask method with HPLC quantification.

- Test solvents (e.g., DMSO, ethanol, hexane) at 25°C and 37°C.

- Thermodynamic Analysis :

- Calculate Hansen solubility parameters (δD, δP, δH) to correlate with solvent polarity.

- Perform DSC (differential scanning calorimetry) to detect polymorphic forms affecting solubility .

Q. What strategies mitigate challenges in scaling up the synthesis of this compound while maintaining yield?

- Methodological Answer :

- Process Optimization :

- Replace DMF with greener solvents (e.g., cyclopentyl methyl ether) for amide coupling.

- Implement flow chemistry for chlorination steps to enhance reproducibility.

- Quality Control :

- Monitor reaction progress in real-time using in-line FTIR.

- Use PAT (process analytical technology) for critical intermediate isolation .

Data Contradiction and Mechanistic Analysis

Q. How can conflicting reports on the compound’s stability under acidic conditions be reconciled?

- Methodological Answer :

- Degradation Studies :

- Expose the compound to HCl (0.1–1 M) at 25–50°C.

- Track degradation products via LC-MS; prioritize hydrolysis of the amide bond.

- Kinetic Modeling :

- Fit degradation data to first-order kinetics to estimate half-life.

- Cross-reference with computational predictions of bond dissociation energies .

Q. What structural analogs of this compound have been explored for structure-activity relationship (SAR) studies?

- Comparative Analysis :

| Compound | Structural Variation | Key Activity Change |

|---|---|---|

| A | Replacement of pyrrolidine with piperidine | Reduced kinase inhibition (IC₅₀ ↑ 2-fold) |

| B | Chlorine → Fluorine substitution | Enhanced metabolic stability (t₁/₂ ↑ 30%) |

- Methodology :

- Synthesize analogs via parallel library synthesis.

- Assess activity in enzyme assays and ADME (absorption, distribution, metabolism, excretion) profiling .

Integration of Experimental and Computational Approaches

Q. How can machine learning (ML) models improve reaction yield prediction for this compound’s synthesis?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.